molecular formula C16H27N5O3Si B1609913 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine CAS No. 51549-31-6

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine

Cat. No.: B1609913
CAS No.: 51549-31-6
M. Wt: 365.5 g/mol
InChI Key: RZJNKNBLADNWHG-QJPTWQEYSA-N
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Description

“3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine” is a chemical compound that is used in the realm of compound research and development . It exhibits immense significance in the development of diverse pharmaceuticals and molecules .


Synthesis Analysis

The synthesis of this compound is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry with tert-butyldimethylsilyl (TBDMS) protection of the ribose 2′-hydroxyl group . This means that the 3′-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene, contained in an appropriate reaction vessel .


Molecular Structure Analysis

The molecular structure of “3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine” is complex. The compound has a molecular formula of C49H67N8O9PSi and a molecular weight of 971.18 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine” include the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .

Safety and Hazards

The safety data sheet for a similar compound, “3-O-tert-Butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal”, recommends using personal protective equipment and ensuring adequate ventilation during handling . It also advises against contact with skin, eyes, or clothing, ingestion, and inhalation .

Future Directions

The compound “3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine” has multifaceted applications that encompass the research and development of diverse pharmaceuticals and molecules . It paves the way for groundbreaking drug solutions pertaining to afflictions such as cancer, diabetes, and cardiovascular maladies . This suggests that the compound could play a significant role in future biomedical exploration and therapeutic breakthroughs.

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJNKNBLADNWHG-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449858
Record name Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51549-31-6
Record name Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine

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